![molecular formula C8H4BrClS B1282970 3-Bromo-5-chlorobenzo[b]thiophene CAS No. 32969-26-9](/img/structure/B1282970.png)

3-Bromo-5-chlorobenzo[b]thiophene

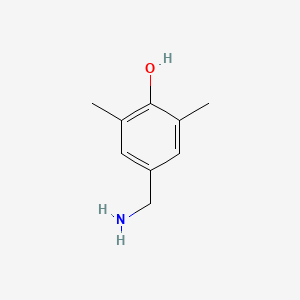

Descripción general

Descripción

3-Bromo-5-chlorobenzo[b]thiophene (3BCBT) is an organic compound with a unique chemical structure. It is a member of the thiophene family and is used in various scientific research applications. 3BCBT is a colorless solid with a melting point of 128 °C and a boiling point of 309 °C. It is soluble in most organic solvents, including ethanol and dimethylformamide. 3BCBT has a wide range of applications in various scientific fields, such as chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Crystal Structure and Synthesis : 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was synthesized from cinnamic acid and thionyl chloride. Its crystal structure was determined using X-ray structure determination, revealing weak CH…π interactions and a packing structure dominated by Van der Waals forces (Tarighi et al., 2009).

Chemical Modifications and Derivatives

- Synthesis of Derivatives : 2-Azidocarbonyl-3-chlorobenzo[b]thiophene, a derivative, was used to synthesize carbamates, ureas, semicarbazides, and pyrazoles, further highlighting the compound's versatility in chemical modifications (Kumara et al., 2009).

Catalytic Applications

- Copper-Catalyzed Electrophilic Chlorocyclization : A copper-catalyzed electrophilic chlorocyclization method was developed for synthesizing 2,3-disubstituted benzo[b]thiophenes. This greener and less expensive method demonstrates the compound's potential in catalysis and material chemistry applications (Walter et al., 2019).

Materials Chemistry

- Synthesis of Halogenated Derivatives : Different halogenated benzo[b]thiophenes were synthesized, showcasing the compound's application in materials chemistry. This method also avoided the migration of the adamantyl group, a common issue in previous methods (Mikami et al., 2019).

Biological Activities

- Antimicrobial and Analgesic Activity : The synthesis of new benzo[b]thiophene derivatives, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, resulted in molecules with potent antibacterial, antifungal, and anti-inflammatory activities. This highlights the compound's significance in medicinal chemistry (Isloor et al., 2010).

Pharmaceutical Applications

- Palladium-Catalyzed Cross-Coupling : 3-Chlorobenzo[b]thiophenes were used in a palladium-catalyzed cross-coupling procedure to produce pharmacologically relevant derivatives (Lamanna & Menichetti, 2007).

Antimicrobial Resistance

- Antimicrobial Resistance Study : In a study focused on antimicrobial resistance, 3-halobenzo[b]thiophene derivatives exhibited promising antimicrobial activities against pathogens like Staphylococcus aureus, underscoring their potential as new classes of antibiotics (Masih et al., 2021).

Safety and Hazards

Direcciones Futuras

The future directions of 3-Bromo-5-chlorobenzo[b]thiophene research could involve exploring its potential applications in various fields. For instance, its unique properties, including reactivity, thermal stability, and desirable electronic characteristics, make it a valuable compound for various applications, ranging from organic synthesis to optoelectronics .

Mecanismo De Acción

Target of Action

3-Bromo-5-chlorobenzo[b]thiophene is a heteroaryl halide It’s known that heteroaryl halides are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

The compound undergoes Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boronic acid with a halide . This reaction is widely applied in organic synthesis, creating biaryl compounds from phenylboronic acids and aryl halides .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which this compound undergoes, is a key process in the synthesis of various organic compounds . These compounds can then interact with various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

It’s known that the halogen atoms, particularly chlorine and bromine, could play important roles in significantly improving the drug-target binding affinity and adme properties of a molecule .

Result of Action

The compound’s ability to undergo suzuki-miyaura cross-coupling reactions enables the synthesis of a wide range of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and functional groups.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially influence the suzuki-miyaura cross-coupling reactions that this compound undergoes .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKCGJYSJENJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557866 | |

| Record name | 3-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32969-26-9 | |

| Record name | 3-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

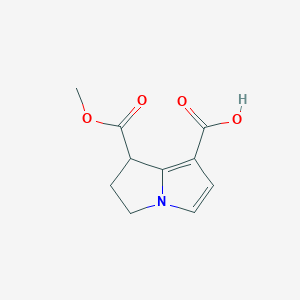

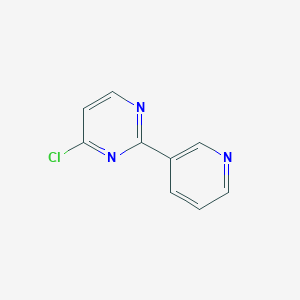

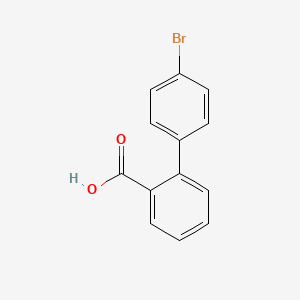

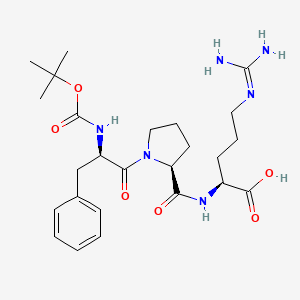

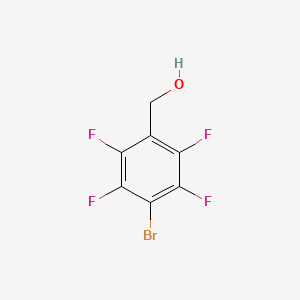

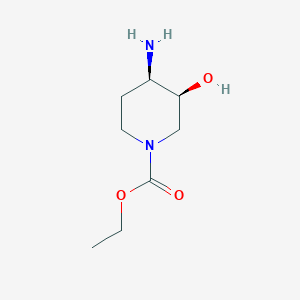

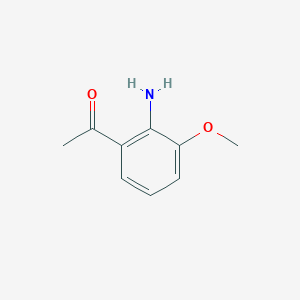

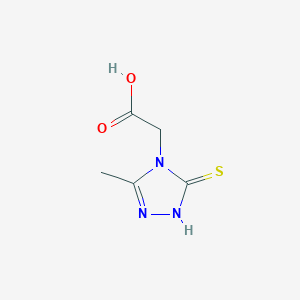

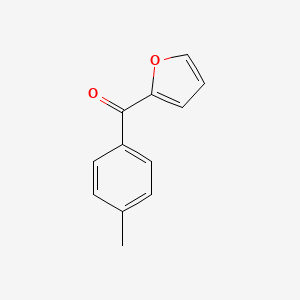

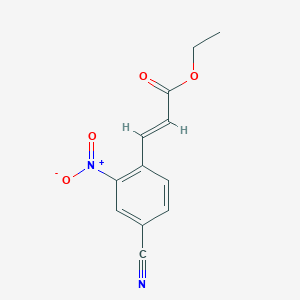

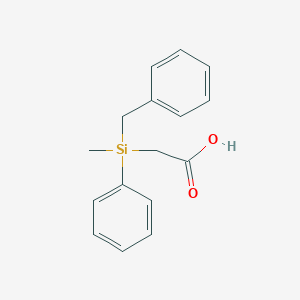

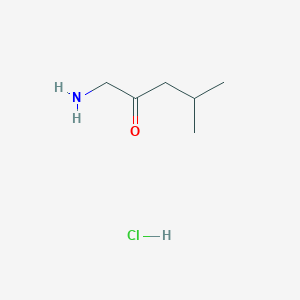

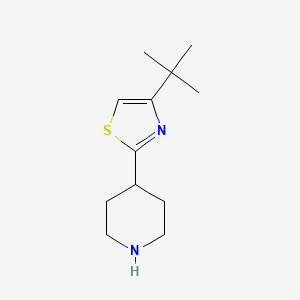

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.